

# Technical Guide to the Spectroscopic Profile of 3-Amino-4-pyridazinecarboxylic acid

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## Compound of Interest

Compound Name: 3-Amino-4-pyridazinecarboxylic  
acid

Cat. No.: B112273

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Disclaimer: Experimental spectroscopic data for **3-Amino-4-pyridazinecarboxylic acid** (CAS: 21141-03-7) is not readily available in public databases. The data presented herein is predictive, based on the analysis of its functional groups and comparison with structurally similar compounds. This guide is intended to serve as a reference for researchers undertaking the synthesis and characterization of this molecule.

## Introduction

**3-Amino-4-pyridazinecarboxylic acid** is a heterocyclic compound incorporating a pyridazine ring substituted with both an amino and a carboxylic acid group. Such structures are of significant interest in medicinal chemistry and drug development due to their potential as scaffolds for biologically active molecules. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and analysis, ensuring compound identity, purity, and structural integrity. This document provides a predictive summary of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside generalized experimental protocols for data acquisition.

### Compound Details:

- IUPAC Name: 3-aminopyridazine-4-carboxylic acid
- CAS Number: 21141-03-7

- Molecular Formula: C<sub>5</sub>H<sub>5</sub>N<sub>3</sub>O<sub>2</sub>
- Molecular Weight: 139.11 g/mol
- Physical Properties: Reported as an off-white to light brown solid with a melting point of 261-263 °C (with decomposition).

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Amino-4-pyridazinecarboxylic acid**. These predictions are based on established principles of spectroscopy and data from analogous structures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded in a solvent like DMSO-d<sub>6</sub>, which can solubilize the polar compound and exchange with the acidic and amine protons.

Table 1: Predicted <sup>1</sup>H NMR Data (in DMSO-d<sub>6</sub>, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Notes
~13.0 - 14.0	Broad Singlet	1H	-COOH	Acidic proton, chemical shift is concentration and temperature dependent.
~8.5 - 8.7	Doublet	1H	H-6 (pyridazine)	Proton adjacent to two nitrogen atoms, expected to be downfield.
~7.8 - 8.0	Doublet	1H	H-5 (pyridazine)	
~6.5 - 7.0	Broad Singlet	2H	-NH <sub>2</sub>	Amine protons, may be broad due to exchange.

Table 2: Predicted  $^{13}\text{C}$  NMR Data (in DMSO-d<sub>6</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment	Notes
~168.0	-COOH	Carbonyl carbon of the carboxylic acid.
~155.0	C-3	Carbon bearing the amino group, significantly shielded.
~150.0	C-6	Aromatic carbon adjacent to two nitrogens.
~130.0	C-5	Aromatic CH.
~125.0	C-4	Carbon bearing the carboxylic acid group.

## Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrations of the amino and carboxylic acid functional groups, as well as the pyridazine ring system.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
3400 - 3300	Medium	N-H Asymmetric Stretch	Primary Amine (-NH <sub>2</sub> )
3300 - 3200	Medium	N-H Symmetric Stretch	Primary Amine (-NH <sub>2</sub> )
3300 - 2500	Broad	O-H Stretch	Carboxylic Acid (-COOH)
~1700	Strong	C=O Stretch	Carboxylic Acid (-COOH)
~1640	Medium	N-H Bend	Primary Amine (-NH <sub>2</sub> )
1600 - 1450	Medium	C=C and C=N Ring Stretches	Pyridazine Ring
~1300	Medium	C-O Stretch	Carboxylic Acid (-COOH)

## Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Ratio	Predicted Ion	Notes
139	$[M]^+$	Molecular ion peak.
122	$[M - NH_3]^+$ or $[M - OH]^+$	Loss of ammonia or a hydroxyl radical.
111	$[M - CO]^+$ or $[M - N_2]^+$	Loss of carbon monoxide or nitrogen gas.
94	$[M - COOH]^+$	Loss of the carboxylic acid group.

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Amino-4-pyridazinecarboxylic acid** in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Set the spectral width to cover a range of -2 to 16 ppm.
  - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Set the spectral width to cover a range of 0 to 200 ppm.
  - A larger number of scans will be required due to the low natural abundance of <sup>13</sup>C.

- Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  ~2.50 ppm for <sup>1</sup>H,  $\delta$  ~39.5 ppm for <sup>13</sup>C).

## IR Spectroscopy

- Sample Preparation: Prepare a solid sample using either the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR).
  - KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.
  - ATR: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (for KBr) or clean ATR crystal.
  - Place the sample in the spectrometer and record the sample spectrum.
  - Typically, spectra are collected over a range of 4000 to 400 cm<sup>-1</sup>.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

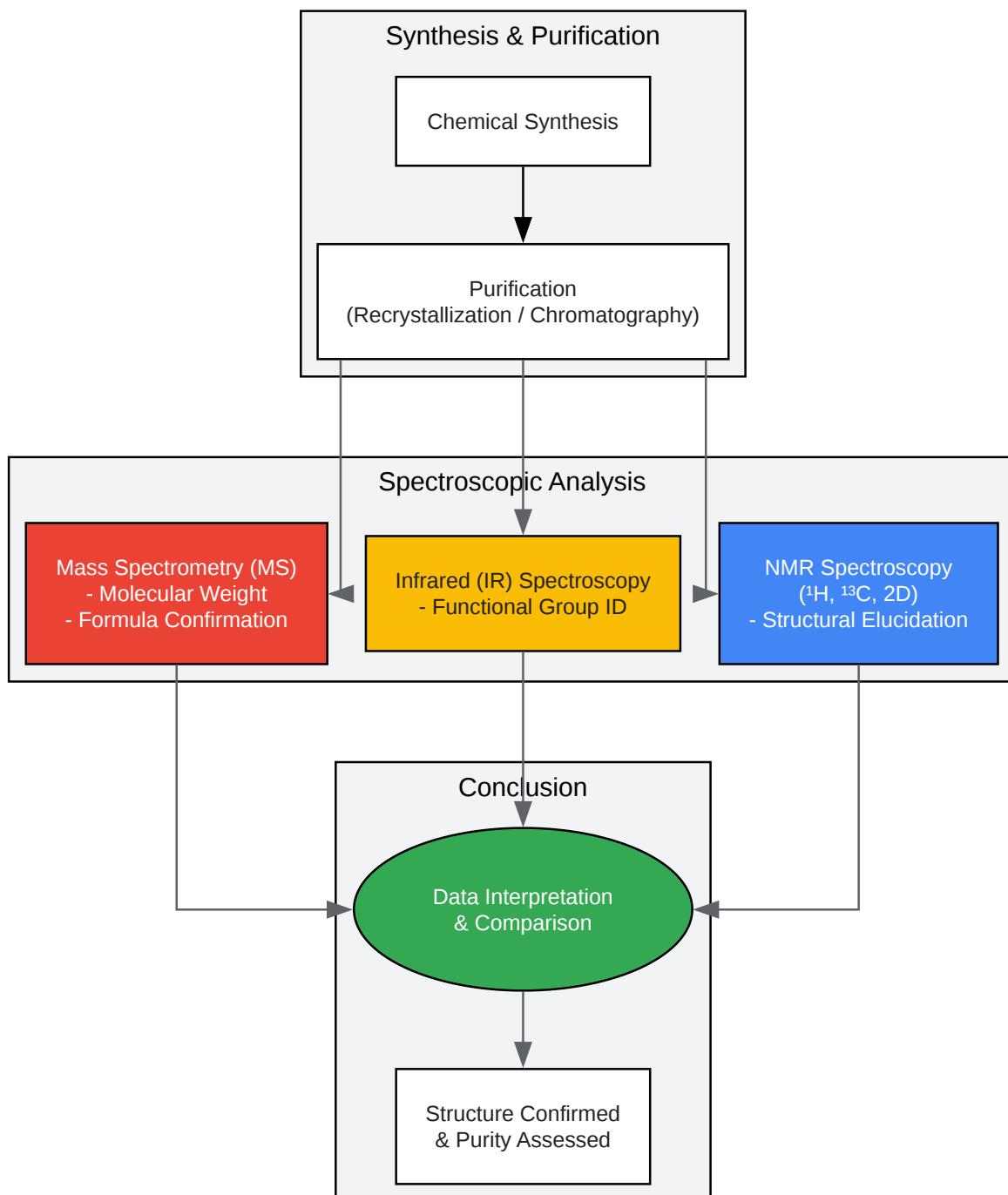
## Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Ionization (EI) for fragmentation analysis.
- Data Acquisition:

- Introduce the sample into the ion source.
- Acquire data in both positive and negative ion modes (for ESI) to determine the most stable ionization.
- Set the mass analyzer to scan over a relevant m/z range (e.g., 50-500 amu).
- For structural elucidation, perform tandem MS (MS/MS) on the parent ion to induce fragmentation.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions.

## Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized chemical compound like **3-Amino-4-pyridazinecarboxylic acid**.

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Caption: Workflow for Spectroscopic Characterization.

- To cite this document: BenchChem. [Technical Guide to the Spectroscopic Profile of 3-Amino-4-pyridazinecarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112273#spectroscopic-data-nmr-ir-mass-spec-of-3-amino-4-pyridazinecarboxylic-acid>

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